Cyclo(-Asp-Gly)
Overview
Description
Cyclo(-Asp-Gly) is a cyclic dipeptide composed of aspartic acid and glycine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a ring structure formed through the condensation of two amino acids. Cyclo(-Asp-Gly) is of particular interest due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(-Asp-Gly) can be synthesized through various methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the condensation of aspartic acid and glycine under acidic or basic conditions to form the cyclic dipeptide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the peptide bond.
Industrial Production Methods
In an industrial setting, the production of Cyclo(-Asp-Gly) may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve high yields and purity. The use of protective groups to prevent side reactions and the application of chromatographic techniques for purification are common practices in industrial peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Asp-Gly) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the cyclic structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced cyclic dipeptides with altered ring structures.
Scientific Research Applications
Cyclo(-Asp-Gly) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide chemistry and cyclic dipeptide synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibitory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Cyclo(-Asp-Gly) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the cyclic dipeptide.
Comparison with Similar Compounds
Cyclo(-Asp-Gly) can be compared with other cyclic dipeptides, such as Cyclo(-Gly-Gly), Cyclo(-Pro-Gly), and Cyclo(-Phe-Gly). These compounds share a similar cyclic structure but differ in their amino acid composition, leading to distinct chemical and biological properties. Cyclo(-Asp-Gly) is unique due to the presence of aspartic acid, which imparts specific chemical reactivity and potential biological activities.
List of Similar Compounds
- Cyclo(-Gly-Gly)
- Cyclo(-Pro-Gly)
- Cyclo(-Phe-Gly)
- Cyclo(-Leu-Gly)
- Cyclo(-Val-Gly)
Properties
IUPAC Name |
2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIAONCINEOLF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428618 | |
Record name | Cyclo(-Asp-Gly) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52661-97-9 | |
Record name | Cyclo(-Asp-Gly) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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